molecular formula C19H15BrN6OS B3297153 N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895119-35-4

N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No.: B3297153
CAS No.: 895119-35-4
M. Wt: 455.3 g/mol
InChI Key: UNIDKGMGHFAUCU-UHFFFAOYSA-N
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Description

N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a synthetic organic compound that has garnered significant interest in various scientific fields Its unique structure, which includes a bromophenyl group, a triazole ring, and a thiadiazole moiety, makes it a subject of study in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves the following steps:

  • Formation of the triazole ring: This step can be achieved through a Huisgen cycloaddition reaction, where azides react with alkynes under mild conditions, often using copper(I) catalysts.

  • Introduction of the thiadiazole moiety: This involves the formation of a thiadiazole ring by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of catalytic amounts of hydrochloric acid.

  • Bromination: The addition of a bromophenyl group usually requires bromination of the benzene ring using bromine or N-bromosuccinimide (NBS) as a brominating agent.

  • Amidation: The final step involves the condensation reaction between the carboxylic acid derivative and the amine group to form the benzamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis methods. This approach ensures more efficient and controlled reaction conditions, leading to higher yields and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, where the methyl group attached to the triazole ring can be oxidized to a carboxylic acid.

  • Reduction: Reduction reactions can convert the bromophenyl group into a phenyl group, removing the bromine atom.

  • Substitution: The compound is capable of undergoing various substitution reactions, such as nucleophilic substitution at the bromine site, where nucleophiles like amines or thiols can replace the bromine atom.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium can be used.

  • Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or using sodium borohydride (NaBH4) in the presence of ethanol.

  • Substitution: Nucleophiles such as primary amines or thiols can react under basic conditions, using solvents like dimethyl sulfoxide (DMSO).

Major Products

  • Oxidation Products: Carboxylic acids derived from the oxidation of the methyl group.

  • Reduction Products: De-brominated phenyl derivatives.

  • Substitution Products: Compounds where the bromine atom is replaced by nucleophiles.

Scientific Research Applications

N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide has found applications in multiple research areas:

  • Chemistry: The compound serves as a precursor for synthesizing complex molecules, exploring new synthetic pathways, and studying reaction mechanisms.

  • Biology: Its potential as a bioactive molecule makes it a candidate for studying enzyme inhibition, protein binding, and cellular pathways.

  • Medicine: Due to its structural complexity, it is explored for potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Industry: The compound's stability and reactivity make it useful in material science, including the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide exerts its effects involves several molecular targets and pathways:

  • Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, blocking substrate access, and altering catalytic activity.

  • Protein Binding: The compound may interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, affecting protein function and signaling pathways.

  • Cellular Pathways: It can influence cellular pathways by modulating gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

  • N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Uniqueness

The presence of the bromophenyl group in N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide differentiates it from similar compounds, potentially altering its reactivity, bioactivity, and physical properties. This unique structure allows for specific interactions with biological targets and distinct chemical behavior, making it a compound of significant interest for further research and application.

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Properties

IUPAC Name

N-[3-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6OS/c1-11-4-3-5-13(10-11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)15-8-6-14(20)7-9-15/h3-10H,1-2H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIDKGMGHFAUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
Reactant of Route 3
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
Reactant of Route 4
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

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